molecular formula C9H10FNO B13222289 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine

6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine

Katalognummer: B13222289
Molekulargewicht: 167.18 g/mol
InChI-Schlüssel: BQUBNPVVUSEMTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine is a chemical compound with the molecular formula C9H10FNO. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzofuran derivative.

    Fluorination: Introduction of the fluorine atom at the 6th position of the benzofuran ring. This can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Methylation: The methyl group is introduced at the 2nd position using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu)

Major Products

Wissenschaftliche Forschungsanwendungen

6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of both fluorine and amine groups in 6-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine imparts unique electronic and steric properties, making it distinct from other benzofuran derivatives. These features contribute to its potential as a versatile compound in various scientific and industrial applications .

Eigenschaften

Molekularformel

C9H10FNO

Molekulargewicht

167.18 g/mol

IUPAC-Name

6-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H10FNO/c1-5-9(11)7-3-2-6(10)4-8(7)12-5/h2-5,9H,11H2,1H3

InChI-Schlüssel

BQUBNPVVUSEMTI-UHFFFAOYSA-N

Kanonische SMILES

CC1C(C2=C(O1)C=C(C=C2)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.